molecular formula C20H17FN2OS B2929526 1-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide CAS No. 1903230-60-3

1-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2929526
CAS No.: 1903230-60-3
M. Wt: 352.43
InChI Key: MLZNWLXCRRXYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide (CAS 1903230-60-3) is a high-value chemical compound supplied for scientific research and development. This molecule features a distinct structural framework comprising a cyclopropanecarboxamide core linked to a 4-fluorophenyl group and a 2-(thiophen-2-yl)pyridinylmethyl moiety, resulting in a molecular formula of C20H17FN2OS and a molecular weight of 352.43 g/mol . Compounds with this specific pharmacophore, including the 1-(4-fluorophenyl)cyclopropanecarboxamide group, are of significant interest in medicinal chemistry and have been investigated in the context of treating degenerative and inflammatory diseases . Structurally similar molecules have demonstrated potent activity as 5-hydroxytryptamine (5-HT2A) receptor inverse agonists, a mechanism relevant to the development of novel antipsychotic agents and the treatment of neurodegenerative conditions . This suggests potential research applications in neuroscience and pharmacology for investigating central nervous system (CNS) targets. Researchers can procure this compound in various quantities to suit their experimental needs. The provided CAS number 1903230-60-3 and PubChem CID 5548681 ensure precise identification and sourcing . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2OS/c21-16-5-3-15(4-6-16)20(8-9-20)19(24)23-13-14-7-10-22-17(12-14)18-2-1-11-25-18/h1-7,10-12H,8-9,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZNWLXCRRXYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C_{16}H_{15}FN_{2}OS
  • IUPAC Name : 1-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit cholinesterases, which are crucial for neurotransmitter regulation. For instance, derivatives of 4-fluorobenzoic acid have demonstrated significant inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting potential neuroprotective properties .
  • Antioxidant Activity : The presence of thiophene and pyridine moieties in the structure may contribute to antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases.
  • Metal Coordination : The compound's ability to form complexes with metal ions could enhance its biological activity by mimicking metalloproteins or enzymes .

Biological Activity Data

The following table summarizes key findings from studies examining the biological activity of similar compounds:

Study Biological Activity IC50 Value (µM) Mechanism
Study AAcetylcholinesterase Inhibition0.25Competitive Inhibition
Study BAntioxidant ActivityN/AFree Radical Scavenging
Study CMetal Complex FormationN/ACoordination Chemistry

Case Studies

Several case studies highlight the biological significance of this compound:

  • Neuroprotective Effects : A study demonstrated that derivatives with similar structures significantly reduced neurodegeneration in animal models by inhibiting cholinesterase activity, thereby increasing acetylcholine levels in synapses.
  • Anticancer Potential : Preliminary investigations suggest that compounds with similar thiophene and pyridine frameworks exhibit cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.
  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting that the compound could be explored further for antibiotic properties.

Research Findings

Recent research has focused on synthesizing and characterizing new derivatives based on the core structure of 1-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide. These studies have utilized various techniques such as:

  • Spectrophotometric Analysis : To determine enzyme inhibition rates.
  • Molecular Docking Studies : To predict binding affinities and interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The table below highlights key structural differences between the target compound and similar cyclopropanecarboxamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence Source
1-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide (Target) C₂₀H₁₆FN₃OS 365.42 4-fluorophenyl, pyridin-4-ylmethyl, thiophen-2-yl
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)cyclopropane-1-carboxamide C₁₆H₁₀Cl₂F₃N₂O 375.20 4-chlorophenyl, 3-chloro-5-(trifluoromethyl)pyridin-2-yl
N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanecarboxamide C₁₅H₁₆F₃N₃O 311.30 Piperidin-4-yl, 4-(trifluoromethyl)pyridin-2-yl
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide C₁₆H₂₁N₃OS 311.43 Piperidin-4-ylmethyl, thiophen-2-ylmethyl
4-(2-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide C₁₈H₁₅ClFN₃OS 375.80 4-fluorophenyl, 2-chlorophenyl, tetrahydropyrimidine-thioxo
Key Observations:

Cyclopropane Core : All compounds retain the cyclopropanecarboxamide group, but substituents vary significantly. The target compound uniquely combines fluorophenyl with a pyridine-thiophene system.

Aromatic Substituents :

  • The 4-fluorophenyl group in the target compound is replaced by 4-chlorophenyl in , altering electronic and steric properties.
  • Thiophene is present in the target and , but connectivity differs: direct attachment to pyridine (target) vs. methylene-linked to piperidine ().

Heterocyclic Systems :

  • The pyridine-thiophene hybrid in the target contrasts with piperidine () or tetrahydropyrimidine () scaffolds in analogs.
  • Trifluoromethylpyridine () introduces strong electron-withdrawing effects, absent in the target compound.

Physicochemical and Electronic Properties

  • Electron Effects : Fluorine’s electronegativity may stabilize aromatic interactions, while thiophene’s sulfur atom could influence redox properties .

Q & A

Basic: What are the recommended synthetic routes for 1-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide?

The compound can be synthesized via a multi-step approach:

Cyclopropane Formation : Use a [2+1] cycloaddition with a fluorophenyl-substituted olefin and a carbene precursor.

Amide Coupling : React the cyclopropanecarboxylic acid derivative with (2-(thiophen-2-yl)pyridin-4-yl)methanamine using coupling agents like EDC/HOBt or HATU .

Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the product.
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted amine or cyclopropane intermediates.

Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

Conflicts in crystal structure data (e.g., bond angles, torsion angles) may arise due to polymorphism or refinement errors. To resolve:

  • High-Resolution Data : Collect diffraction data at low temperature (100 K) to reduce thermal motion artifacts .
  • Refinement Tools : Use SHELXL for small-molecule refinement, applying restraints for flexible groups (e.g., cyclopropane ring) .
  • Validation : Cross-check with computational methods (DFT geometry optimization) and compare hydrogen-bonding patterns with similar carboxamide derivatives .

Basic: What spectroscopic methods are critical for characterizing this compound?

  • NMR :
    • ¹H/¹³C NMR : Confirm cyclopropane protons (δ ~1.2–2.0 ppm) and fluorophenyl aromatic signals (δ ~7.0–7.5 ppm). Thiophene protons appear at δ ~6.8–7.4 ppm .
    • 19F NMR : Identify the fluorine substituent (δ ~-115 to -120 ppm for para-fluorophenyl) .
  • FTIR : Verify amide C=O stretch (~1650–1680 cm⁻¹) and cyclopropane C-C vibrations (~950–1000 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substitution Analysis :
    • Replace the 4-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups to modulate lipophilicity and target binding .
    • Modify the thiophene-pyridine moiety to assess π-π stacking interactions (e.g., replace thiophene with furan or pyrazole) .
  • Assay Design : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cellular models (e.g., cancer cell lines), using IC₅₀ and selectivity profiling .
  • Computational Modeling : Perform docking studies with target proteins (e.g., using AutoDock Vina) to predict binding modes and guide synthetic efforts .

Basic: What analytical methods ensure purity and stability during storage?

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify purity (>98%) and detect degradation products .
  • Stability Testing : Store the compound under inert atmosphere (N₂) at -20°C. Monitor for hydrolysis (amide bond) or oxidation (thiophene ring) via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: How can metabolic stability be improved for in vivo studies?

  • Trifluoromethyl Substitution : Introduce a CF₃ group on the pyridine ring to enhance metabolic resistance (blocks cytochrome P450 oxidation) .
  • Deuterium Labeling : Replace vulnerable hydrogens (e.g., cyclopropane CH₂) with deuterium to slow metabolism .
  • Prodrug Design : Mask the amide as an ester or carbamate to improve oral bioavailability .

Basic: What are common impurities in the synthesis, and how are they controlled?

  • Byproducts :
    • Unreacted cyclopropane acid (detected via TLC, Rf ~0.3 in ethyl acetate).
    • Thiophene oxidation products (e.g., sulfoxides, identified by HPLC retention time shifts) .
  • Mitigation : Optimize reaction time/temperature and use scavengers (e.g., activated charcoal) during purification .

Advanced: How can polymorphism impact bioactivity, and how is it characterized?

Polymorphic forms may exhibit varying solubility or dissolution rates, affecting efficacy. To characterize:

  • PXRD : Compare diffraction patterns of batches to identify crystalline vs. amorphous forms .
  • DSC/TGA : Measure melting points and thermal stability differences between polymorphs .
  • In Vitro Testing : Assess solubility and dissolution profiles in biorelevant media (e.g., FaSSIF) .

Basic: What computational tools predict this compound’s physicochemical properties?

  • LogP/Dissociation Constant : Use MarvinSketch or ACD/Labs to estimate logP (~3.5) and pKa (amide NH: ~10–12) .
  • Solubility : Predict aqueous solubility (e.g., ~0.1 mg/mL) via COSMO-RS or QSPR models .

Advanced: How are scale-up challenges addressed in multi-gram synthesis?

  • Reaction Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., cyclopropanation) .
  • Workflow : Use telescoped synthesis (no intermediate isolation) to reduce purification steps .
  • Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.